(R)-tert-butyl 3-ethynylpiperidine-1-carboxylate
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Overview
Description
“®-tert-butyl 3-ethynylpiperidine-1-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Stereoselective Synthesis
Research has demonstrated the utility of derivatives of tert-butyl piperidine carboxylate in stereoselective synthesis. For instance, the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates have been achieved through reactions with L-selectride, yielding cis isomers in quantitative yield. Such methodologies are pivotal in the creation of stereochemically complex molecules for pharmaceutical applications (Boev et al., 2015).
Synthesis of Piperidine Derivatives
Piperidine derivatives, important in medicinal chemistry, have been synthesized using tert-butyl 4-oxopiperidine-1-carboxylate as a key intermediate. The reaction of this intermediate with various reagents has yielded promising synthons for the preparation of diverse piperidine derivatives, demonstrating the versatility of tert-butyl piperidine carboxylates in synthetic organic chemistry (Moskalenko & Boev, 2014).
Development of Chiral Auxiliaries
Chiral auxiliaries are crucial for asymmetric synthesis, and new chiral auxiliaries based on tert-butyl piperidine carboxylate derivatives have been developed. These auxiliaries have been used effectively in dipeptide synthesis, showcasing their application in the synthesis of enantiomerically pure compounds, which is essential for the development of drugs with specific stereochemical requirements (Studer, Hintermann & Seebach, 1995).
Scaffold Development for Drug Discovery
Tert-butyl piperidine carboxylate derivatives have served as scaffolds for the development of new compounds. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been described as a new scaffold for the preparation of substituted piperidines. This highlights the role of tert-butyl piperidine carboxylate derivatives in the innovation of new molecular frameworks for drug discovery (Harmsen et al., 2011).
Future Directions
Properties
IUPAC Name |
tert-butyl (3R)-3-ethynylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHRDEPFBAXIMW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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